molecular formula C8H7BrFNO B113159 N-(5-bromo-2-fluorophenyl)acetamide CAS No. 88288-12-4

N-(5-bromo-2-fluorophenyl)acetamide

Cat. No. B113159
CAS RN: 88288-12-4
M. Wt: 232.05 g/mol
InChI Key: DCMNLQCVRYDPMY-UHFFFAOYSA-N
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Description

“N-(5-bromo-2-fluorophenyl)acetamide” is a chemical compound with the CAS Number: 88288-12-4 . It has a molecular weight of 232.05 .


Molecular Structure Analysis

The molecular formula of “N-(5-bromo-2-fluorophenyl)acetamide” is C8H7BrFNO . The InChI code for this compound is 1S/C8H7BrFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(5-bromo-2-fluorophenyl)acetamide” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 328.2±32.0 °C at 760 mmHg . The flash point is 152.3±25.1 °C .

Scientific Research Applications

Antidepressant and Anticonvulsant Properties

N-(5-bromo-2-fluorophenyl)acetamide and its derivatives exhibit potential antidepressant and anticonvulsant activities. In a study, derivatives such as N-(2-fluorophenyl)acetamide and N-(4-bromophenyl)acetamide significantly reduced immobility times in mice, indicating antidepressant effects. These compounds also demonstrated protective effects against pentylenetetrazole-induced seizures, suggesting anticonvulsant properties (Xie et al., 2013).

Antimicrobial Agents

Derivatives of N-(5-bromo-2-fluorophenyl)acetamide have been synthesized and evaluated for antimicrobial properties. Specifically, compounds with a fluorine atom at the meta position demonstrated enhanced antimicrobial properties against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).

Potential Pesticides

Certain derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, which include N-(5-bromo-2-fluorophenyl)acetamide, have been characterized and are considered potential pesticides. Their properties and crystal structures have been extensively studied, indicating their utility in the field of agriculture (Olszewska et al., 2008).

Antiplasmodial Properties

Research on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which are structurally related to N-(5-bromo-2-fluorophenyl)acetamide, has revealed potential in vitro antiplasmodial properties. These compounds have been evaluated against the Plasmodium falciparum strain and demonstrated biological activity, indicating their potential use in malaria treatment (Mphahlele et al., 2017).

Safety And Hazards

“N-(5-bromo-2-fluorophenyl)acetamide” is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

N-(5-bromo-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMNLQCVRYDPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287614
Record name N-(5-Bromo-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-fluorophenyl)acetamide

CAS RN

88288-12-4
Record name 88288-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-fluoroaniline (14.79 g, 78 mmol) was heated at reflux in acetic acid (50 ml) and acetic anhydride (50 ml) for 8 hours. The solution was concentrated in vacuo, azeotroping with toluene. The residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic phase was washed with water (×3), brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel (gradient of hexane to ethyl acetate) to afford the title compound. MS (ES+) m/e 232/234 [M+H]+.
Quantity
14.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromo-1-fluoro-2-nitrobenzene (5.81 g), iron powder (6.20 g) and acetic anhydride (5 ml) were stirred in acetic acid (50 ml) at 60° C. for 16 h. Acetic acid was evaporated under reduced pressure and water and ethyl acetate were added. The organic layer was washed with aqueous sodium hydrogen carbonate and brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from hexane-ethyl acetate to give the title compound (3.56 g) as colorless prism crystals.
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 g
Type
catalyst
Reaction Step One

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